molecular formula C11H17NO2 B2394080 1-Cyclohexylpiperidine-2,4-dione CAS No. 91340-30-6

1-Cyclohexylpiperidine-2,4-dione

Cat. No.: B2394080
CAS No.: 91340-30-6
M. Wt: 195.262
InChI Key: IDYUUXVXLWJHQD-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a cyclohexyl group and two keto groups at positions 2 and 4. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug development due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexylpiperidine-2,4-dione can be synthesized through various methods, including traditional carbonyl compound transformations and novel anionic enolate rearrangements . One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with succinic anhydride followed by cyclization can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactions and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylpiperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexylpiperidine-2,4-dione is unique due to its specific combination of a cyclohexyl group and two keto groups on the piperidine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-cyclohexylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYUUXVXLWJHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Cyclohexyl-2,4-dioxo-piperidine-3-carboxylic acid ethyl ester (3.1 g, 11.6 mmol) was heated with water (0.25 ml, 13.9 mmol) in nitromethane (30 ml) at 95° C. for 1 hour. The solution was concentrated to give an off-white solid weighing 2.3 g (93%). A sample was recrystallised from toluene.
Name
1-Cyclohexyl-2,4-dioxo-piperidine-3-carboxylic acid ethyl ester
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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